Product packaging for cis-3-Ethylidene-1-vinyl-2-pyrrolidone(Cat. No.:)

cis-3-Ethylidene-1-vinyl-2-pyrrolidone

Cat. No.: B13829771
M. Wt: 137.18 g/mol
InChI Key: YRFBEFZSVRNWBO-CLTKARDFSA-N
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Description

Contextualization within the broader class of Pyrrolidone Derivatives and Vinyl Lactams

Cis-3-Ethylidene-1-vinyl-2-pyrrolidone belongs to the broader classes of pyrrolidone derivatives and vinyl lactams. The foundational structure, 2-pyrrolidone, is a five-membered lactam, the simplest γ-lactam. wikipedia.org Pyrrolidone and its derivatives are significant building blocks in the synthesis of a wide range of compounds, including chiral ligands, pharmaceuticals, and other bioactive molecules. acs.orgnih.govnih.gov The synthesis of substituted pyrrolidines is a key area of research in organic chemistry. organic-chemistry.org

The inclusion of a vinyl group at the nitrogen atom (position 1) places the compound in the category of vinyl lactams. The parent compound of this subclass, N-vinylpyrrolidone (NVP), is a crucial monomer produced industrially for the synthesis of polyvinylpyrrolidone (B124986) (PVP), a highly versatile polymer. wikipedia.org Vinyl lactams are noted for their role as reactive diluents and precursors to a variety of polymers with applications in inks, coatings, and adhesives. wikipedia.orgresearchgate.net The reactivity of the vinyl group allows for polymerization, making N-vinyl lactams valuable in materials science. researchgate.net

Historical Perspective on the Discovery and Initial Characterization of cis- and trans-3-Ethylidene-1-vinyl-2-pyrrolidone

The history of 3-Ethylidene-1-vinyl-2-pyrrolidone is intrinsically linked to the industrial production of cross-linked polyvinylpyrrolidone (PVP). During the polymerization of vinylpyrrolidone at high temperatures in aqueous caustic solutions, bifunctional monomers are formed in situ which act as cross-linking agents. google.com Analytical techniques, including gas chromatography, identified 1-vinyl-3-ethylidene pyrrolidone as one of these key bifunctional intermediates that is generated and consumed during the process to form the cross-linked polymer network. google.com

Further investigation into the composition of commercial cross-linked PVP polymers using methods like pyrolysis-gas chromatography/mass spectrometry (Pyrolysis-GC/MS) allowed for the identification and quantification of specific cross-linker compounds, including 3-ethylidene-1-vinyl-2-pyrrolidone. researchgate.net A key development was a process specifically designed to isolate the trans isomer, 1-vinyl-3(E)-ethylidene pyrrolidone, in high purity. google.com This process involves the reaction of vinylpyrrolidone in a two-phase aqueous-organic system under strongly basic conditions at elevated temperatures. google.com

Academic Significance and Research Gaps in the Chemistry of the Compound

The primary academic and industrial significance of 3-ethylidene-1-vinyl-2-pyrrolidone lies in its function as a cross-linking agent. google.com The presence of two polymerizable vinyl groups—the N-vinyl group and the ethylidene C=C double bond—allows it to create networked polymer structures. This is particularly important in the synthesis of cross-linked PVP, a material with numerous applications. google.com

Despite its identified role, there appear to be research gaps in the literature concerning this compound specifically. Much of the detailed synthetic and characterization work has focused on the trans (E) isomer, which can be isolated as a stable, crystalline solid. google.com There is a comparative lack of published methods for the stereoselective synthesis and isolation of the pure cis (Z) isomer. Further research could explore the distinct reactivity of the cis isomer and how its stereochemistry influences the properties of polymers derived from it. A deeper investigation into its coordination chemistry and potential applications beyond polymer science also remains an open area for exploration.

Overview of Key Stereoisomeric Considerations for 3-Ethylidene-1-vinyl-2-pyrrolidone

The presence of the exocyclic double bond at the 3-position of the pyrrolidone ring results in geometric isomerism, leading to two stereoisomers: cis and trans. These are more formally designated using the (Z) and (E) notation, respectively.

(Z)-3-Ethylidene-1-vinyl-2-pyrrolidone (cis): In this isomer, the higher priority groups on each carbon of the double bond are on the same side. The methyl group of the ethylidene radical is positioned toward the carbonyl oxygen atom of the pyrrolidone ring.

(E)-3-Ethylidene-1-vinyl-2-pyrrolidone (trans): In this isomer, the higher priority groups are on opposite sides. The methyl group is positioned away from the carbonyl oxygen atom. google.com

The stereochemistry of the molecule is a critical factor influencing its physical properties and reactivity. For instance, the trans isomer has been characterized as white, needle-shaped crystals with a melting point of 59–61 °C. google.com The distinct spatial arrangement of atoms in the cis isomer would be expected to result in different physical properties and potentially altered reactivity in polymerization and other chemical reactions.

Interactive Data Table: Properties of 3-Ethylidene-1-vinyl-2-pyrrolidone Stereoisomers

PropertyThis compoundtrans-3-Ethylidene-1-vinyl-2-pyrrolidone
Synonym (3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one nih.gov(3E)-1-ethenyl-3-ethylidenepyrrolidin-2-one nih.gov
Molecular Formula C₈H₁₁NO nih.govC₈H₁₁NO nih.gov
Molecular Weight 137.18 g/mol nih.gov137.18 g/mol
PubChem CID 6420668 nih.gov6420603 nih.gov
Physical Form Data not availableWhite, needle-shaped crystals google.com
Melting Point Data not available59-61 °C google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B13829771 cis-3-Ethylidene-1-vinyl-2-pyrrolidone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3-

InChI Key

YRFBEFZSVRNWBO-CLTKARDFSA-N

Isomeric SMILES

C/C=C\1/CCN(C1=O)C=C

Canonical SMILES

CC=C1CCN(C1=O)C=C

Origin of Product

United States

Synthetic Strategies and Methodologies for Cis 3 Ethylidene 1 Vinyl 2 Pyrrolidone

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of cis-3-ethylidene-1-vinyl-2-pyrrolidone reveals a plausible disconnection strategy. The vinyl group at the nitrogen can be disconnected to reveal a secondary lactam, 3-ethylidene-2-pyrrolidone. This intermediate can be further simplified by considering the formation of the ethylidene group. A logical precursor to the ethylidene moiety is a 3-(2'-hydroxyethyl)-2-pyrrolidone derivative. This precursor sets the stage for an elimination reaction to form the double bond. The vinyl group can be introduced in a subsequent step.

The key synthetic precursors identified through this analysis are:

1-Vinyl-2-pyrrolidone (NVP): A common starting material for modifications on the pyrrolidone ring.

3-(2'-Hydroxyethyl)-2-pyrrolidone derivatives: These are crucial intermediates for the formation of the ethylidene group via elimination.

2-Pyrrolidone: The fundamental building block of the pyrrolidone ring system.

Pyrolysis-Based Synthesis and Rearrangement Pathways

Pyrolysis offers a potential route for the synthesis of 3-ethylidene-1-vinyl-2-pyrrolidone from suitable precursors. This high-temperature process can induce elimination reactions and rearrangements to generate the target molecule.

The synthesis of 3-ethylidene-1-vinyl-2-pyrrolidone can be envisioned through the pyrolysis of a 3-(2'-hydroxyethyl)-1-vinyl-2-pyrrolidone precursor. In this proposed pathway, the hydroxyethyl (B10761427) group undergoes thermal elimination to form the exocyclic double bond. While direct literature on this specific transformation is scarce, analogous pyrolytic eliminations of β-hydroxyethyl-substituted heterocycles are known. For instance, the pyrolysis of 2-(2-hydroxyethyl)pyridine (B196109) yields 2-methylpyridine (B31789) and formaldehyde (B43269) through a concerted, six-membered transition state. A similar mechanism can be postulated for the pyrolysis of 3-(2'-hydroxyethyl)-1-vinyl-2-pyrrolidone, which would lead to the formation of 3-ethylidene-1-vinyl-2-pyrrolidone and water.

Pyrolysis reactions are often accompanied by the formation of various byproducts due to the high temperatures involved. For the pyrolysis of a 3-(2'-hydroxyethyl)-1-vinyl-2-pyrrolidone derivative, potential byproducts could include:

Char: A solid carbonaceous residue.

Pyrolysis oil: A complex liquid mixture of various organic compounds resulting from fragmentation and side reactions.

Syngas: A mixture of combustible gases such as carbon monoxide, hydrogen, and methane.

The specific composition of the byproducts would depend on the pyrolysis conditions, such as temperature, pressure, and residence time.

Separation of the desired this compound from the reaction mixture would likely involve a combination of techniques. Initial separation could be achieved through distillation to isolate the volatile components from the char. Subsequent fractional distillation under reduced pressure would be necessary to separate the target compound from other components in the pyrolysis oil based on differences in boiling points. Chromatographic techniques, such as gas chromatography (GC) or column chromatography, could be employed for further purification and to separate the cis and trans isomers.

Stereoselective Approaches to the cis-Ethylidene Configuration

Achieving a high degree of stereoselectivity for the cis configuration of the ethylidene group is a significant challenge in the synthesis of this molecule. The formation of the double bond can lead to a mixture of cis (Z) and trans (E) isomers.

In the context of the pyrolysis of a 3-(2'-hydroxyethyl)-1-vinyl-2-pyrrolidone derivative, the relative orientation of the pyrrolidone ring and the hydroxyethyl side chain during the elimination process would determine the cis/trans ratio. Steric interactions in the transition state are likely to play a crucial role. For example, a transition state that minimizes steric hindrance between the methyl group of the forming ethylidene and the pyrrolidone ring would be favored.

The ratio of cis to trans isomers can be influenced by various reaction conditions. In general, thermodynamic control favors the more stable isomer, which is often the trans isomer due to reduced steric strain. However, under kinetic control, the product ratio is determined by the relative activation energies of the pathways leading to each isomer.

For the synthesis of this compound, conditions that favor kinetic control would be desirable. This might involve:

Temperature: Lower reaction temperatures could potentially favor the kinetically controlled product. In the context of pyrolysis, this would involve finding an optimal temperature that allows for the elimination reaction to proceed efficiently while minimizing isomerization to the more stable trans product.

Catalysts: The use of specific catalysts could potentially influence the stereochemical outcome. For example, certain transition metal catalysts are known to promote specific isomerization pathways. While not directly applied to this specific synthesis, the concept of catalyst-controlled stereoselectivity is a well-established principle in organic synthesis.

Leaving Group: Modification of the hydroxyl group in the precursor to a bulkier leaving group could influence the conformational preferences in the transition state, thereby affecting the cis/trans ratio.

Further research into the development of stereoselective synthetic methods is necessary to efficiently produce the desired cis-isomer of 3-ethylidene-1-vinyl-2-pyrrolidone.

Catalytic Methodologies in Vinyl Pyrrolidone Synthesis

The synthesis of vinyl pyrrolidone derivatives can be broadly approached by first constructing the substituted pyrrolidone ring and then introducing the vinyl group, or by modifying an existing vinylpyrrolidone structure. Catalysis plays a pivotal role in achieving efficiency, selectivity, and sustainability in these transformations.

Transition metal catalysis offers powerful tools for the construction of the pyrrolidone core and for subsequent functionalization. researchgate.net For the synthesis of 3-alkylidene-2-pyrrolidones, palladium-catalyzed reactions are particularly relevant. For instance, the intramolecular cyclization of N-allylic 2-alkynamides can yield α-alkylidene-γ-butyrolactams. This process typically involves halopalladation, followed by intramolecular olefin insertion and β-heteroatom elimination. While this specific example leads to an endocyclic double bond isomer, modifications in substrate and catalyst could potentially be adapted for exocyclic double bond formation.

Copper-catalyzed reactions also present viable routes. For example, the intramolecular vinylation of iodoenamides using a copper(I) iodide catalyst with a diamine ligand has been shown to form five- to seven-membered lactams. nih.gov This highlights the potential of copper catalysis in forming C-N bonds, which is central to lactam synthesis.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of diynes with various unsaturated partners are effective for constructing pyrrolidine-based systems. researchgate.net Although this method typically produces more complex fused rings, it demonstrates the versatility of transition metals in assembling the fundamental pyrrolidone structure from acyclic precursors.

The N-vinylation of the pre-formed cis-3-ethylidene-2-pyrrolidone can also be achieved using transition metal catalysis. A notable example is the palladium-catalyzed vinylation of 5-substituted-2-pyrrolidones with vinyl acetate, using Na₂PdCl₄ as the catalyst. nih.gov This method avoids the use of high-pressure acetylene (B1199291) and offers a route with potentially broader functional group tolerance.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrrolidone Synthesis

Reaction Type Catalyst/Reagents Substrate Type Product Type Key Features
Intramolecular Vinylation CuI / N,N'-dimethylethylenediamine Iodoenamides 5- to 7-membered lactams Forms C-N bond for lactam ring closure. nih.gov
Cycloaddition Transition Metal Complexes Diynes and unsaturated motifs Pyrrolidine-fused systems Efficient construction of complex pyrrolidine (B122466) structures. researchgate.net

This table presents examples of catalytic reactions relevant to the synthesis of pyrrolidone derivatives and is for illustrative purposes.

In line with the principles of green chemistry, metal-free and more environmentally benign methods for lactam synthesis are increasingly being explored. pharmacyjournal.org Photocatalysis, for instance, offers a green alternative for activating alkenes and alkynes to construct nitrogen-containing heterocycles. rsc.org

For the synthesis of the pyrrolidone ring itself, metal-free reactions of amines with 2,2-disubstituted acetaldehydes can yield pyrrolidin-2-ols, which are precursors to pyrrolidones. nih.gov Additionally, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for constructing highly functionalized 2-pyrrolidinones, offering a transition-metal-free pathway.

The N-vinylation step, traditionally carried out with acetylene under basic conditions (a Reppe synthesis), has been adapted to align with green chemistry principles. The use of microreactors for the vinylation of 2-pyrrolidone with acetylene enhances safety and improves mass transfer, leading to high selectivity. rsc.org The classic approach uses a potassium salt of pyrrolidone as the catalyst, formed by reacting 2-pyrrolidone with potassium hydroxide. chemicalbook.com Water content is a critical parameter in this reaction, as its presence can lead to catalyst deactivation. rsc.org

Table 2: Metal-Free and Green Approaches in Pyrrolidone and N-Vinylation Synthesis

Reaction Type Method/Catalyst Key Features
Pyrrolidinone Synthesis N-Heterocyclic Carbene Catalysis Transition-metal-free, broad substrate scope.
N-Vinylation Acetylene / KOH in Microreactor Enhanced safety and mass transfer, high selectivity. rsc.org

This table provides an overview of selected metal-free and green chemistry approaches relevant to the synthesis of the target compound.

Optimization of Reaction Conditions for Yield and Purity

A primary method for introducing the ethylidene group with control over stereochemistry is the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. To favor the formation of the Z-isomer (which corresponds to the cis configuration in this case), Still-Gennari conditions are often employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers (e.g., 18-crown-6) at low temperatures. These conditions generally lead to a high Z:E ratio.

Table 3: Plausible Conditions for Horner-Wadsworth-Emmons Reaction to Favor Z-Isomer

Phosphonate Reagent Base / Additive Solvent Temperature (°C) Expected Outcome
Bis(2,2,2-trifluoroethyl) (ethylphosphono)acetate KHMDS / 18-crown-6 THF -78 High Z:E ratio

This table illustrates how reaction conditions in the HWE reaction can be tuned to influence the stereochemical outcome, based on established principles of the reaction.

Once the (Z)-3-ethylidene-2-pyrrolidone is obtained, the optimization of the N-vinylation reaction is crucial. In the traditional acetylene-based method, the concentration of the KOH catalyst, reaction temperature, and pressure are key parameters. chemicalbook.com For instance, higher catalyst content and increased pressure can lead to higher conversion of the starting pyrrolidone. The removal of water prior to the introduction of acetylene is also critical to prevent side reactions and catalyst deactivation. rsc.org In transition metal-catalyzed N-vinylation, optimization would involve screening of catalysts, ligands, solvents, and temperature to maximize the yield and purity of the final product.

Advanced Spectroscopic Elucidation of Molecular Structure and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of cis-3-Ethylidene-1-vinyl-2-pyrrolidone in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecule can be assembled.

Assignment of ¹H and ¹³C NMR Chemical Shifts for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl group protons, the ethylidene group protons, and the methylene (B1212753) protons of the pyrrolidone ring. The vinyl group protons typically appear as a characteristic set of multiplets in the downfield region (δ 5.0-7.5 ppm) due to the influence of the nitrogen atom and the deshielding effect of the double bond. The ethylidene group consists of a quartet for the vinylic proton and a doublet for the methyl protons, with their chemical shifts influenced by the electronic environment of the α,β-unsaturated amide system. The methylene protons of the pyrrolidone ring are expected to appear as multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the carbons of the two double bonds, the methylene carbons of the ring, and the methyl carbon. The carbonyl carbon of the lactam is the most deshielded, typically appearing around 170-175 ppm. The olefinic carbons of the vinyl and ethylidene groups resonate in the range of 100-140 ppm. The methylene carbons and the methyl carbon are found in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following is an interactive data table based on predicted values.

Atom Number Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
1 173.5 - -
2 135.0 - -
3 120.5 5.8 q
4 25.0 2.5 t
5 45.0 3.5 t
6 130.0 7.2 ddx
7 98.0 4.5 (trans), 4.8 (cis) dd, dd

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Proof of cis-Configuration

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the ethylidene double bond.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the ethylidene vinylic proton and the methyl protons, as well as between adjacent methylene protons in the pyrrolidone ring. It would also map the couplings within the vinyl group system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of carbons that bear protons, such as the methylene groups, the vinyl group carbons, and the ethylidene methine and methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for proving the cis-configuration of the ethylidene group. This technique detects through-space proximity of protons. A crucial Nuclear Overhauser Effect (NOE) would be observed between the ethylidene methyl protons (H8) and the proton on the adjacent ring carbon (H4). In the cis isomer, these groups are on the same side of the double bond and thus in close spatial proximity. The absence of a significant NOE between the ethylidene vinylic proton (H3) and the ring protons would further support the cis assignment.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of the compound, allowing for the determination of its elemental formula with high accuracy. The molecular formula for this compound is C₈H₁₁NO.

Analysis of Fragmentation Pathways and Isomeric Distinctions

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS/MS capabilities, can reveal structural information through the analysis of fragmentation patterns. For this compound, common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of the vinyl group: Cleavage of the N-vinyl bond would result in a fragment ion corresponding to the 3-ethylidene-2-pyrrolidone cation.

Retro-Diels-Alder (RDA)-type cleavage: Although not a classic RDA system, fragmentation of the pyrrolidone ring can occur, leading to characteristic neutral losses.

Loss of CO: Ejection of a carbon monoxide molecule from the lactam carbonyl group is a common fragmentation pathway for such ring systems.

Cleavage of the ethylidene group: Fragmentation of the ethylidene side chain can also occur.

While mass spectrometry is excellent for determining connectivity, distinguishing between cis and trans isomers based solely on fragmentation patterns can be challenging as they often produce very similar mass spectra. However, subtle differences in the relative abundances of certain fragment ions may sometimes be observed.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

Reactivity and Reaction Mechanisms of Cis 3 Ethylidene 1 Vinyl 2 Pyrrolidone

Polymerization Chemistry

The presence of the N-vinyl group makes cis-3-Ethylidene-1-vinyl-2-pyrrolidone a prime candidate for polymerization, similar to its parent compound, N-vinyl-2-pyrrolidone (NVP). The ethylidene group can also participate in polymerization, potentially leading to crosslinking.

Radical Polymerization Mechanisms and Kinetics

The radical polymerization of vinyl monomers like this compound proceeds through a well-established chain-growth mechanism involving three primary stages: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. uomustansiriyah.edu.iqnih.gov These primary radicals then add across one of the monomer's double bonds (typically the more reactive N-vinyl group), forming a new monomer radical.

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, regenerating the radical at the active chain end. uomustansiriyah.edu.iq This step repeats, leading to the growth of the polymer chain. For NVP, propagation rate constants (k_p) have been determined to be in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov Studies on related 3-alkyl-substituted N-vinylpyrrolidones have shown that substitution at the 3-position of the pyrrolidone ring does not significantly alter the radical reactivity of the monomer. kpi.uaresearchgate.net

Termination: The growth of a polymer chain ceases when two propagating radicals combine (combination) or when a hydrogen atom is transferred from one radical to another (disproportionation). uomustansiriyah.edu.iq Chain transfer reactions, where the radical activity is transferred to a monomer, solvent, or polymer molecule, can also terminate a specific chain's growth while initiating a new one. uomustansiriyah.edu.iqresearchgate.net In the case of NVP, chain transfer to the monomer by abstracting a hydrogen from the 3-position of the pyrrolidone ring has been identified as a significant process. researchgate.net

The kinetics of these polymerizations can be influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net For NVP, the rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. nih.gov

Copolymerization Studies with Other Monomers

Copolymerization is a versatile method for tailoring polymer properties by incorporating two or more different monomers into the same polymer chain. The behavior of this compound in copolymerizations can be predicted by studying its parent monomer, NVP, which is known to be a less reactive monomer in many systems. mdpi.com

The relative reactivity of two monomers in a copolymerization is described by their monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the other type of monomer.

If r > 1, the radical prefers to add its own monomer.

If r < 1, the radical prefers to add the comonomer.

If r ≈ 1, the addition is random.

If r₁r₂ ≈ 1, an ideal random copolymer is formed.

If r₁r₂ ≈ 0, an alternating copolymer is formed.

NVP generally exhibits a reactivity ratio (r_NVP) significantly less than 1 when copolymerized with more reactive monomers like methacrylates and styrenes, indicating that the comonomer is preferentially incorporated into the polymer chain. mdpi.comresearchgate.netku.ac.ae

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Reference
N-vinyl-2-pyrrolidone (NVP)Isobornyl Methacrylate (B99206) (IBMA)0.2922.673 mdpi.com
3-(Trimethoxysilyl) propyl methacrylate (TMSPM)N-vinyl-2-pyrrolidone (NVP)3.7220.097
N-vinyl-2-pyrrolidone (NVP)Acrylic Acid (AA)0.11.1 researchgate.net
N-vinyl-2-pyrrolidone (NVP)4-Methyl Styrene (4MS)0.814.6 researchgate.net

Controlled/Living Polymerization Techniques and Challenges

Conventional free radical polymerization offers limited control over polymer architecture, molecular weight, and dispersity. vt.edutaylorfrancis.com Controlled/living polymerization techniques aim to overcome these limitations by minimizing irreversible termination and chain transfer reactions. researchgate.net The three most common methods are:

Nitroxide-Mediated Polymerization (NMP): Utilizes a stable nitroxide radical to reversibly cap the propagating chain end.

Atom Transfer Radical Polymerization (ATRP): Employs a transition-metal complex to reversibly activate and deactivate the polymer chain through a halogen atom transfer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Uses a dithio compound as a chain transfer agent to mediate the polymerization via a reversible addition-fragmentation process. vt.edu

Achieving a well-controlled polymerization of NVP-based monomers, including this compound, presents significant challenges. acs.org NVP exhibits non-ideal behavior and is not easily controlled under typical living radical polymerization conditions. acs.org While techniques like RAFT have been applied using specific chain transfer agents like xanthates or dithiocarbamates, the level of control is often inferior to that achieved with more "activated" monomers like acrylates and methacrylates. acs.orgresearchgate.net The primary difficulty lies in the low reactivity of the NVP radical and its propensity for side reactions, which can disrupt the equilibrium between active and dormant species that is essential for controlled polymerization. acs.org

Crosslinking and Hydrogel Formation from Related Monomers

Hydrogels are three-dimensional polymer networks capable of swelling and retaining large volumes of water. indexcopernicus.com Polymers based on NVP are highly hydrophilic and are excellent candidates for hydrogel formation. indexcopernicus.comdtu.dknih.gov Crosslinking can be induced in several ways:

Copolymerization with a Crosslinker: Introducing a monomer with two or more polymerizable groups (a crosslinker) into the polymerization reaction creates covalent bonds between polymer chains. indexcopernicus.com The this compound monomer itself, with its two double bonds, can potentially act as a crosslinker. researchgate.net Alternatively, it can be copolymerized with other crosslinkers like ethylene (B1197577) glycol dimethacrylate. indexcopernicus.com

Post-Polymerization Crosslinking: Linear polymers can be crosslinked after polymerization. This can be achieved by incorporating monomers with reactive functional groups, such as glycidyl (B131873) methacrylate, which can later react to form crosslinks. nih.gov

Radiation Crosslinking: Exposing an aqueous solution of a polymer like poly(N-vinyl-2-pyrrolidone) to high-energy radiation (e.g., gamma rays or UV light) can generate radicals on the polymer backbone, which then combine to form a crosslinked network. dtu.dkresearchgate.net

The density of crosslinks within the hydrogel determines its properties, such as its swelling capacity, mechanical strength, and mesh size. dtu.dk

Cycloaddition Reactions (e.g., Diels-Alder, [2+2])

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The two double bonds in this compound offer potential for participation in such reactions, primarily as the 2π-electron component (the "phile").

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene (4π-electron system) with a dienophile (2π-electron system). masterorganicchemistry.com Either the N-vinyl or the ethylidene group could act as a dienophile. The reactivity in Diels-Alder reactions is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com Vinylazaarenes, which are structurally analogous to the N-vinylpyrrolidone moiety, have been shown to function as effective dienophiles in Lewis acid-promoted Diels-Alder reactions. nih.govresearchgate.net

[2+2] Cycloaddition reactions involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. While often promoted photochemically, metal-catalyzed variants exist. For example, iron-catalyzed [2+2] cross-cycloadditions between vinylsilanes and dienes have been reported, demonstrating a potential pathway for vinyl groups to participate in such transformations. nih.gov

Stereoselectivity and Regioselectivity in Cycloaddition Pathways

The outcomes of cycloaddition reactions are governed by principles of stereoselectivity and regioselectivity.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product; a cis-dienophile yields a cis-substituted cyclohexene (B86901) ring. masterorganicchemistry.com

Regioselectivity concerns the orientation of the addition when both the diene and dienophile are unsymmetrical. In 1,3-dipolar cycloadditions, a related class of reactions, regioselectivity can be highly dependent on the electronic and steric properties of the reactants, and in some cases, can be reversed by modifying the substituents on the dipole or dipolarophile. arabjchem.orgmdpi.com For Diels-Alder reactions involving vinylazaarene dienophiles, high levels of regioselectivity are often observed. nih.gov

For this compound, cycloaddition at the N-vinyl group would likely lead to different regio- and stereochemical outcomes compared to reaction at the exocyclic ethylidene double bond, providing a potential route for the selective synthesis of complex heterocyclic structures.

Electrophilic and Nucleophilic Reactions of the Vinyl and Ethylidene Moieties

Electrophilic Additions:

The N-vinyl group is susceptible to electrophilic attack due to the electron-donating effect of the nitrogen atom, which increases the electron density of the double bond. This activation, however, is tempered by the electron-withdrawing nature of the adjacent carbonyl group. Electrophilic addition to the vinyl group is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon, and the resulting carbocation is stabilized by the nitrogen atom.

The ethylidene group, being an α,β-unsaturated system in conjugation with the lactam carbonyl, is generally less reactive towards electrophiles than the N-vinyl group. The electron-withdrawing effect of the carbonyl group deactivates this double bond to electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Additions

Moiety Electrophile (E+) Predicted Major Product Rationale
N-Vinyl H⁺ Addition to the terminal carbon, forming a nitrogen-stabilized carbocation. Markovnikov's rule, stabilization of the intermediate carbocation by the nitrogen lone pair.
Ethylidene H⁺ Less favored due to deactivation by the carbonyl group. The double bond is electron-deficient.

Nucleophilic Additions:

The ethylidene moiety, as part of an α,β-unsaturated lactam system, is a prime target for nucleophilic conjugate addition (1,4-addition). The polarization of the double bond by the electron-withdrawing carbonyl group renders the β-carbon electrophilic. A wide range of soft nucleophiles, such as amines, thiols, and carbanions, are expected to add to this position.

Conversely, the N-vinyl group is generally unreactive towards nucleophiles due to its electron-rich nature. Nucleophilic attack on this moiety is not a common reaction pathway under standard conditions.

Table 2: Predicted Reactivity in Nucleophilic Additions

Moiety Nucleophile (Nu⁻) Predicted Reaction Type Rationale
N-Vinyl R₂NH, RSH No reaction (generally) The double bond is electron-rich.
Ethylidene R₂NH, RSH, R₂CuLi Conjugate (1,4-) addition The β-carbon is electrophilic due to conjugation with the carbonyl group.

Functional Group Transformations and Derivatization Strategies

The vinyl and ethylidene groups serve as versatile handles for a variety of functional group transformations and derivatization strategies, allowing for the synthesis of a diverse range of analogs with modified properties.

Transformations of the N-Vinyl Group:

The N-vinyl group can be selectively transformed into other functional groups. For instance, it can undergo hydrolysis under acidic conditions to yield acetaldehyde (B116499) and 3-ethylidene-2-pyrrolidone. It can also participate in polymerization reactions, a characteristic feature of N-vinylpyrrolidones. Furthermore, the vinyl group can be a substrate for reactions such as hydroboration-oxidation to yield the corresponding alcohol, or ozonolysis to cleave the double bond.

Transformations of the Ethylidene Group:

The ethylidene group can also be subjected to various transformations. Catalytic hydrogenation would lead to the corresponding 3-ethyl-1-vinyl-2-pyrrolidone. The double bond can be dihydroxylated to form a diol or epoxidized to an epoxide, which can then be opened by various nucleophiles to introduce further functionality.

Derivatization Strategies:

Derivatization strategies can exploit the differential reactivity of the two double bonds. For example, conjugate addition to the ethylidene group can be performed while leaving the N-vinyl group intact, allowing for subsequent modification of the vinyl group. This sequential functionalization provides a route to complex derivatives.

Table 3: Potential Derivatization Reactions

Moiety Reagents Resulting Functional Group
N-Vinyl 1. BH₃-THF; 2. H₂O₂, NaOH Primary alcohol
N-Vinyl H₂O, H⁺ Aldehyde (via hydrolysis)
Ethylidene H₂, Pd/C Ethyl group
Ethylidene OsO₄, NMO Diol
Ethylidene R₂NH β-Amino group

Mechanistic Investigations of Intramolecular Rearrangements

One potential pathway is an intramolecular Alder-ene reaction . In this scenario, the N-vinyl group would act as the "ene" and the ethylidene group as the "enophile". This would involve the transfer of an allylic hydrogen from the pyrrolidone ring to the terminal carbon of the vinyl group, with concomitant formation of a new carbon-carbon bond, leading to a bicyclic product. The feasibility of this reaction would depend on the geometric constraints of the transition state. Generally, intramolecular ene reactions of 1,6-dienes lead to the formation of five-membered rings.

Another possibility, though less likely due to the electronic nature of the system, could be a Cope-type rearrangement . A true Cope rearrangement involves a 1,5-diene system, which is not strictly present. However, related sigmatropic rearrangements could be envisioned under specific catalytic conditions.

A vinylcyclopropane-cyclopentene rearrangement is another theoretical possibility if a vinylcyclopropane (B126155) intermediate could be formed. For instance, carbene addition to the ethylidene double bond would generate a vinylcyclopropane derivative, which upon heating, could rearrange to a cyclopentene-fused pyrrolidone.

Mechanistic investigations of such rearrangements would typically involve computational studies to determine the activation barriers for different potential pathways and experimental studies, such as isotopic labeling, to trace the movement of atoms during the reaction. The stereochemistry of the starting material would be expected to play a crucial role in the stereochemical outcome of any pericyclic rearrangement.

Table 4: Postulated Intramolecular Rearrangement Pathways

Rearrangement Type Key Intermediate/Transition State Potential Product Class
Intramolecular Alder-ene Six-membered cyclic transition state Bicyclic pyrrolidone derivative
Vinylcyclopropane Rearrangement Vinylcyclopropane intermediate Cyclopentene-fused pyrrolidone

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No published studies were found that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically on cis-3-Ethylidene-1-vinyl-2-pyrrolidone. Consequently, detailed information on its electronic structure, molecular orbitals, and bonding characteristics from these methods is not available.

Electronic Structure, Molecular Orbital Analysis, and Bonding Characteristics

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital analyses for this compound. Studies on the bonding characteristics, such as bond lengths, bond angles, and dihedral angles, derived from quantum chemical calculations have not been published.

Conformational Analysis and Energy Minima for Stereoisomers

A conformational analysis of this compound to identify its various conformers and their relative energy minima has not been reported in the scientific literature. Similarly, a computational comparison of the energy minima for its different stereoisomers is not available.

Prediction and Validation of Spectroscopic Properties

There are no published computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and validate these predictions against experimental data.

Reaction Mechanism Elucidation via Computational Pathways

No computational studies elucidating the reaction mechanisms involving this compound have been found.

Transition State Characterization and Activation Energy Barriers

The characterization of transition states and the calculation of activation energy barriers for reactions involving this compound have not been documented in the available literature.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. Such simulations would provide insights into the dynamic behavior of the molecule, its interactions with solvents, and its conformational flexibility over time. However, this area of research remains unexplored for this particular compound.

Investigation of Dynamic Behavior and Solvent Effects

Due to the limited availability of direct computational studies on this compound, this section will discuss the dynamic behavior and solvent effects based on studies of analogous compounds, such as N-vinylpyrrolidone (NVP) and other substituted pyrrolidones. These studies provide a framework for understanding the potential behavior of the target molecule.

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules. For substituted pyrrolidones, MD simulations can reveal the flexibility of the five-membered ring and the rotational freedom of the vinyl and ethylidene substituents. The pyrrolidone ring typically exhibits a puckered conformation, and the presence of substituents can influence the preferred pucker and the energy barriers between different conformations. In a study on N-substituted pyrrolidines, conformational analysis using computational methods revealed that the relative proportions of different conformers are influenced by the nature of the substituent on the nitrogen atom. researchgate.net

The solvent environment plays a crucial role in the behavior of pyrrolidone derivatives. Theoretical studies on NVP have shown that solvent polarity and hydrogen-bonding capacity can significantly affect its polymerization kinetics. researchgate.net For instance, the propagation rate coefficient of NVP polymerization is markedly different in aqueous solutions compared to non-polar organic solvents. researchgate.net This is attributed to the specific interactions between the solvent molecules and the transition state of the polymerization reaction. Similar solvent effects can be anticipated for this compound, where polar solvents may interact with the carbonyl group of the lactam ring, influencing its reactivity and spectroscopic properties.

Computational studies have also been employed to understand the tautomerism in substituted pyrrolidinones. Density Functional Theory (DFT) calculations on 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that the tautomeric equilibrium can be influenced by the solvent. beilstein-journals.orgnih.gov The relative stability of different tautomers and the energy barriers for their interconversion were calculated in both the gas phase and in a solvent model, highlighting the importance of the surrounding medium. beilstein-journals.orgnih.gov

The following table summarizes key findings from computational studies on analogous pyrrolidone derivatives, which can provide insights into the potential behavior of this compound.

Analogous Compound Computational Method Key Findings Reference
N-vinylpyrrolidone (NVP)Pulsed-laser polymerization–size-exclusion chromatography (PLP–SEC)The propagation rate coefficient is significantly influenced by the solvent, with a notable increase in aqueous solutions due to hydrogen bonding. researchgate.net
Substituted PyrrolidinonesDensity Functional Theory (DFT)Solvent models in DFT calculations are crucial for accurately predicting tautomeric equilibria and reaction mechanisms. beilstein-journals.orgnih.gov
N-substituted PyrrolidinesConformational Analysis (Computational Chemistry)The nature of the N-substituent affects the conformational equilibrium of the pyrrolidine (B122466) ring. researchgate.net
N-methylpyrrolidone (NMP)Molecular Dynamics (MD) simulations and X-ray scatteringProvides detailed information on the liquid structure and intermolecular interactions, such as C−H···O hydrogen bonds. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical and biological properties of compounds based on their molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between the property of interest and a set of numerical descriptors derived from the molecular structure. For pyrrolidone derivatives, QSPR models have been developed to predict a wide range of properties.

The development of a QSPR model typically involves several key steps:

Dataset Selection: A diverse set of molecules with known experimental values for the target property is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For analogs of this compound, QSPR studies have been successfully applied to predict properties like aqueous solubility, which is a critical parameter in drug development. mdpi.com These models often utilize a combination of descriptors that capture different aspects of the molecular structure, such as molecular size, shape, and electronic distribution.

The following table presents examples of statistical parameters from 3D-QSAR studies on pyrrolidone derivatives, illustrating the predictive capabilities of these models. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods.

Model q² (Cross-validated R²) r² (Non-cross-validated R²) r²_pred (External validation R²) Target Property Reference
CoMFA0.7830.9440.851LSD1 Inhibition rsc.org
CoMSIA0.7280.9820.814LSD1 Inhibition rsc.org

These high statistical values indicate that the generated models have good stability and predictive ability for the targeted biological activity. The contour maps generated from these 3D-QSAR models can provide valuable insights into the structural features that are important for the activity of the compounds, guiding the design of new, more potent analogs. rsc.org

Advanced Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental in separating cis-3-Ethylidene-1-vinyl-2-pyrrolidone from its impurities and isomers. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential contaminants.

Gas Chromatography (GC) for Volatile Components and Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is amenable to GC analysis. This method is particularly well-suited for the separation of the cis and trans isomers of 3-ethylidene-1-vinyl-2-pyrrolidone, as these geometric isomers often exhibit different interactions with the stationary phase of the GC column, leading to distinct retention times. researchgate.net The separation is critical as the biological and chemical properties of the isomers can differ significantly.

In a typical GC analysis, a sample containing this compound is vaporized and introduced into a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A flame ionization detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Isomer Analysis

Parameter Value
Column Phenyl(5%)methylpolysiloxane (e.g., DB-5 or equivalent)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

High-performance liquid chromatography is an indispensable tool for the purity determination of this compound and for the analysis of non-volatile impurities. This technique is particularly useful for identifying and quantifying impurities that may be present in the final product, including starting materials, intermediates, and degradation products that are not amenable to GC analysis.

Reversed-phase HPLC is a common mode of separation for compounds of this nature. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is often used for detection, as the pyrrolidone ring and the vinyl group in the molecule are expected to exhibit UV absorbance. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Assessment

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile (Gradient elution)
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the unambiguous identification of unknown impurities.

Identification of Byproducts and Degradation Products

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used hyphenated techniques for impurity profiling. nih.gov These methods not only separate the impurities from the main compound but also provide mass spectral data that can be used to elucidate their structures.

GC-MS is ideal for the identification of volatile and semi-volatile byproducts and degradation products. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each eluted compound, which can be compared with spectral libraries or interpreted to propose a chemical structure. researchgate.net

LC-MS is particularly valuable for the characterization of non-volatile, polar, and thermally labile degradation products that may form during synthesis, storage, or under stress conditions. nih.gov The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of intact molecular ions, providing crucial molecular weight information. researchgate.netnih.gov

Potential byproducts in the synthesis of this compound could include the trans-isomer, unreacted starting materials, and products of side reactions. Degradation products may arise from hydrolysis, oxidation, or polymerization. For instance, hydrolysis could lead to the opening of the pyrrolidone ring.

Table 3: Potential Byproducts and Degradation Products of this compound

Compound Name Potential Origin Analytical Technique
trans-3-Ethylidene-1-vinyl-2-pyrrolidone Isomerization GC-MS, HPLC
1-Vinyl-2-pyrrolidone Unreacted Starting Material GC, HPLC
3-Ethyl-1-vinyl-2-pyrrolidone Reduction of Ethylidene Group GC-MS, LC-MS
4-(Vinylamino)hex-2-enoic acid Hydrolytic Degradation LC-MS

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for functionalized pyrrolidones often involve multi-step processes that may not align with the principles of green chemistry. The development of novel and sustainable synthetic routes to cis-3-Ethylidene-1-vinyl-2-pyrrolidone is a critical area for future research. One promising approach involves the stereoselective synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions. ua.es By carefully selecting chiral catalysts and reaction conditions, it may be possible to control the stereochemistry of the ethylidene group during the formation of the pyrrolidone ring.

Another avenue for exploration is the use of bio-based starting materials. For instance, levulinic acid, a platform chemical derived from biomass, can be converted into various pyrrolidone derivatives. Research into catalytic pathways that could transform levulinic acid or other bio-sourced precursors into 3-ethylidene-2-pyrrolidone with subsequent vinylation would represent a significant step towards a more sustainable production process. Furthermore, stereoselective enzymatic reactions could offer a highly efficient and environmentally benign method for producing the desired cis-isomer.

Future research in this area should focus on:

Stereoselective Catalysis: Employing chiral catalysts to control the geometry of the exocyclic double bond during ring formation or functionalization.

Bio-based Feedstocks: Investigating synthetic pathways from renewable resources to reduce reliance on petrochemicals.

Process Intensification: Developing continuous flow processes or one-pot reactions to improve efficiency and reduce waste.

Exploration of Advanced Materials Science Applications through Polymer Derivatives

The presence of the vinyl group in this compound allows for its use as a monomer or co-monomer in polymerization reactions, leading to a variety of functional polymers. As a derivative of NVP, polymers incorporating this monomer are expected to exhibit the beneficial properties of poly(N-vinylpyrrolidone) (PVP), such as biocompatibility and water solubility. euacademic.org The ethylidene group, particularly with its defined cis stereochemistry, introduces a new dimension for tailoring polymer properties.

This compound can act as a cross-linker, and the stereochemistry of the cross-linking agent can significantly impact the properties of the resulting polymer network. researchgate.netacs.org The cis configuration would likely lead to a different network topology compared to its trans counterpart, potentially affecting the mechanical strength, swelling behavior, and mesh size of hydrogels. nih.govresearchgate.netnih.gov This could be particularly relevant in the design of "smart" hydrogels that respond to external stimuli such as temperature or pH. masterorganicchemistry.comresearchgate.net

The functionalization of the pyrrolidone ring at the 3-position has been shown to impart thermoresponsive properties to PVP-based polymers. acs.org The cis-ethylidene group could be further functionalized to introduce a range of chemical moieties, leading to polymers with tailored properties for specific applications.

Key research directions include:

Stimuli-Responsive Hydrogels: Investigating the influence of the cis-ethylidene cross-linker on the swelling and release kinetics of hydrogels for applications in drug delivery and tissue engineering.

Functional Polymer Synthesis: Exploring the polymerization and copolymerization of this compound to create novel polymers with unique thermal, mechanical, and surface properties.

Biodegradable Polymers: Designing polymers that incorporate the cis-ethylidene monomer and are susceptible to degradation, addressing environmental concerns associated with persistent plastics.

Potential ApplicationPolymer TypeKey Feature Conferred by this compound
Drug DeliveryStimuli-responsive hydrogelControlled network structure due to cis stereochemistry, potentially leading to tailored release profiles.
Tissue EngineeringBiocompatible scaffoldSpecific cross-linking density and mechanical properties influenced by the cis isomer.
Smart CoatingsFunctionalized copolymerTunable surface properties and responsiveness to environmental changes.

Integration with Supramolecular Chemistry and Self-Assembly

Amphiphilic block copolymers containing PVP are known to self-assemble into various nanostructures, such as micelles and vesicles, in selective solvents. mdpi.comresearchgate.net The introduction of the cis-ethylidene group into a PVP-based block copolymer could significantly influence its self-assembly behavior. The rigidity and specific geometry of the cis-isomer could alter the packing of the polymer chains, leading to the formation of novel supramolecular architectures.

Furthermore, the ethylidene group could serve as a reactive handle for post-polymerization modification, allowing for the attachment of molecules that can participate in specific non-covalent interactions, such as hydrogen bonding or host-guest chemistry. This would enable the creation of complex, self-assembled systems with potential applications in nanotechnology and nanomedicine.

Future research should explore:

Self-Assembly of Block Copolymers: Synthesizing and studying the self-assembly of block copolymers containing this compound to understand the role of its stereochemistry in the formation of supramolecular structures.

Functional Supramolecular Materials: Developing materials where the cis-ethylidene group is used to introduce recognition motifs for the construction of ordered, multi-component systems.

Hierarchical Structures: Investigating the potential for these polymers to form hierarchical structures through a combination of covalent polymerization and non-covalent self-assembly.

Unexplored Reactivity Pathways and Stereochemical Control

The exocyclic double bond in this compound presents opportunities for a range of chemical transformations that have yet to be explored. The reactivity of such double bonds in lactam systems can be influenced by the electronic nature of the lactam ring and the steric environment. frontiersin.orgnih.govacs.org Stereoselective reactions of the ethylidene group could provide access to a variety of new, chirally-defined pyrrolidone derivatives. masterorganicchemistry.comresearchgate.net

For example, stereospecific epoxidation, dihydroxylation, or cyclopropanation of the exocyclic double bond could yield novel functionalized monomers. These monomers could then be polymerized to create polymers with pendant functional groups arranged with a high degree of stereochemical control along the polymer backbone. Such stereoregular polymers often exhibit unique properties compared to their atactic counterparts.

Areas for future investigation include:

Stereospecific Reactions: Studying the stereoselective reactions of the exocyclic double bond to create new chiral monomers.

Mechanism of Polymerization: Investigating how the stereochemistry of the monomer influences the mechanism and kinetics of polymerization.

Novel Polymer Architectures: Utilizing the reactivity of the ethylidene group to create complex polymer architectures, such as graft and star polymers.

Role in Advanced Catalysis and Ligand Design (if applicable)

The pyrrolidine (B122466) scaffold is a privileged structure in asymmetric catalysis, forming the basis for a wide range of successful chiral ligands and organocatalysts. mdpi.comunibo.itresearchgate.net The this compound molecule, with its stereodefined substituent, has the potential to be a valuable precursor in the design of new chiral ligands.

The exocyclic double bond could be functionalized to introduce phosphine, amine, or other coordinating groups. The cis stereochemistry would pre-organize these coordinating groups in a specific spatial arrangement, which could lead to high levels of stereocontrol in catalytic reactions. Furthermore, the vinyl group allows for the incorporation of the catalytic moiety into a polymer support, facilitating catalyst recovery and reuse. The interaction of the capping ligand with metal nanocrystals is also an area of interest. acs.org

Potential research directions are:

Q & A

[Basic] What validated analytical methods confirm the cis configuration of cis-3-Ethylidene-1-vinyl-2-pyrrolidone, and how can experimental parameters be optimized?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use NOESY/ROESY experiments to detect spatial proximity between the ethylidene and vinyl protons. Optimize parameters (e.g., 25°C ± 0.5°C, deuterated DMSO-d₆) to minimize signal splitting.
  • X-ray Crystallography: Requires high-purity single crystals; compare bond angles/Dihedral angles against computational models (e.g., DFT-optimized structures).
  • Infrared (IR) Spectroscopy: Track carbonyl vibrations (1680–1720 cm⁻¹) and compare with pharmacopeial reference spectra.
  • HPLC Validation: Use C18 columns with acetonitrile/water gradients (λ = 254 nm) following ICH Q2(R1) guidelines for purity assessment .

[Advanced] How can discrepancies between computational predictions and experimental data for this compound’s ring-opening reactivity be resolved?

Answer:

  • Model Refinement: Recalculate transition states using higher-level DFT (e.g., B3LYP/6-311+G(d,p) with solvent corrections via PCM).
  • Kinetic Studies: Conduct pH-dependent experiments (pH 2–5, 25–60°C) with inline FTIR to monitor lactam ring vibrations.
  • Isotopic Labeling: Use deuterated analogs to track reaction pathways and compare kinetic isotope effects (KIEs) with simulations.
  • Data Triangulation: Corporate Arrhenius-derived activation energies (ΔG‡) with computed values, adjusting for solvent dielectric effects .

[Basic] What safety protocols are critical when handling this compound in laboratory synthesis?

Answer:

  • Controlled Atmosphere: Use inert gas (N₂/Ar) to prevent peroxide formation.
  • Storage: Store below -20°C in explosion-proof refrigeration.
  • Containment: Perform weighing in fume hoods (≥100 fpm face velocity).
  • Emergency Measures: Maintain 3% sodium bicarbonate for neutralization and ensure eyewash stations within 10-second access .

[Advanced] What experimental designs isolate steric effects in this compound’s nucleophilic addition versus its trans isomer?

Answer:

  • Isomer Synthesis: Prepare both isomers via Ziegler-Natta polymerization (TiCl₄/AlEt₃, 0°C) with chiroptical verification (specific rotation).
  • Competition Experiments: React equimolar isomer mixtures with methyl acrylate; analyze product ratios via GC-MS (β-DEX™ chiral columns).
  • Eyring Analysis: Measure ΔΔS‡ values to quantify steric contributions.
  • Computational Modeling: Use AMBER force fields to simulate transition states, validated against kinetic isotope effects .

[Basic] What accelerated stability testing conditions evaluate this compound’s degradation pathways?

Answer:

  • Thermal Stress: 40°C/75% RH for 6 months in amber glass.
  • Photolytic Testing: ICH Option 2 light exposure (1.2 million lux hours).
  • Oxidative Challenge: 3% H₂O₂ at pH 3–9.
  • Analysis: UPLC-QTOF-MS with ionization switching (positive/negative) and PCA for degradation rate correlations .

[Advanced] How should conflicting reports about this compound’s catalytic activity in radical polymerization be addressed?

Answer:

  • Purity Verification: Elemental analysis (C, H, N ±0.3%) and GC-TCD for oxygen levels (≤5 ppm).
  • Rate Constant Measurement: Stopped-flow UV-Vis to determine k₁ (50–70°C).
  • EPR Spin Trapping: Use phenyl-tert-butylnitrone (PBN) to quantify radical concentrations.
  • Meta-Analysis: Apply random-effects models to published k₁ values, adjusting for solvent chain-transfer biases .

[Basic] How can researchers ensure accurate nomenclature and structural identification of this compound in publications?

Answer:

  • Pharmacopeial Alignment: Cross-reference USP/EP monographs for systematic naming conventions.
  • Spectral Libraries: Compare NMR/IR data with CAS-registered spectra.
  • Crystallographic Deposition: Submit X-ray structures to the Cambridge Structural Database (CSD) for public validation .

[Advanced] What computational strategies predict this compound’s behavior in novel copolymer systems?

Answer:

  • Molecular Dynamics (MD): Simulate copolymerization kinetics (e.g., with styrene) using GROMACS with OPLS-AA force fields.
  • Monte Carlo Methods: Model chain-growth probabilities at varying feed ratios.
  • Experimental Validation: Compare predicted reactivity ratios (r₁, r₂) with Mayo-Lewis plot derivations from NMR triad analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.